molecular formula C9H21NO2 B13583122 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol

2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol

Cat. No.: B13583122
M. Wt: 175.27 g/mol
InChI Key: BYCASTPZOVNGNB-UHFFFAOYSA-N
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Description

2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol is an organic compound that features both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The resulting Boc-protected amino acids can then be used as starting materials in various organic synthesis reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids are then subjected to coupling reactions with commonly used reagents to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The amino group can be reduced to form various derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce amines or other nitrogen-containing compounds .

Scientific Research Applications

2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing biochemical pathways and processes. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-ol

InChI

InChI=1S/C9H21NO2/c1-8(2,3)12-6-5-9(4,10)7-11/h11H,5-7,10H2,1-4H3

InChI Key

BYCASTPZOVNGNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC(C)(CO)N

Origin of Product

United States

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